
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
説明
Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical compound with the molecular formula C9H12O4 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 4-cyclopropyl-2,4-dioxobutanoate consists of an ethyl ester group attached to a 4-cyclopropyl-2,4-dioxobutanoate moiety . The InChI code for this compound is 1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-cyclopropyl-2,4-dioxobutanoate has a molecular weight of 184.19 . It has a density of 1.2±0.1 g/cm3, a boiling point of 265.5±13.0 °C at 760 mmHg, and a flash point of 112.9±19.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .科学的研究の応用
Synthesis of Electron-Deficient Dienes
Ethyl 4-aryl-2,4-dioxobutanoates have been used in the stereoselective synthesis of cyclobutene derivatives, which are further processed into highly electron-deficient 1,3-dienes. This process involves an intramolecular Wittig reaction followed by an electrocyclic ring-opening reaction (Yavari & Samzadeh‐Kermani, 1998).
Stereoselective Synthesis of Cyclobutene Derivatives
A three-component and one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates has been developed for the stereoselective synthesis of cyclobutene derivatives. This method is noted for its simplicity and efficiency, yielding high-quality products (Aboee-Mehrizi et al., 2011).
Synthesis of Pyrazole Derivatives
Ethyl 2,3-dioxobutanoate-2-arylhydrazones, when treated with specific reagents, can yield ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. This method offers a concise and efficient way to synthesize these pyrazole derivatives (Patel et al., 1991).
Synthesis of Dicyanopyrazine and Dicyanobiphenyl Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates can react with specific nitriles to form 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These reactions are notable for their ambient temperature processing and yield of unique pyrazine and biphenyl derivatives (Moloudi et al., 2018).
Synthesis of Isoxazole Derivatives
The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine leads to the production of ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating an alternative approach for synthesizing isoxazole derivatives (Obydennov et al., 2017).
Synthesis of Oxobutanedioates and Oxopentanedioates
Ethyl 2,2-dimethoxycyclopropane-1-carboxylates, when reacted with RuO4, undergo oxidative ring opening leading to the synthesis of methyl ethyl oxobutanedioates. This method is significant for its regioselective scission and formation of complex organic compounds (Graziano et al., 1996).
特性
IUPAC Name |
ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKXVJFDESXWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588367 | |
| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
CAS RN |
21080-80-8 | |
| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



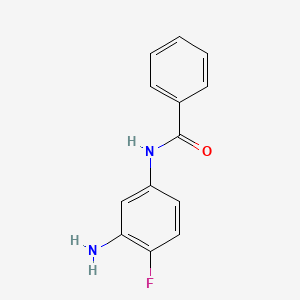


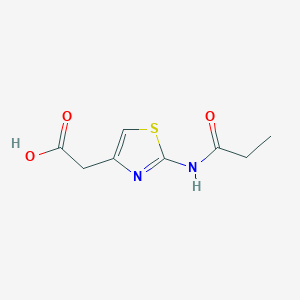


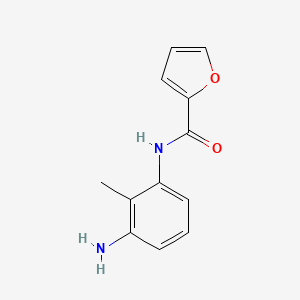
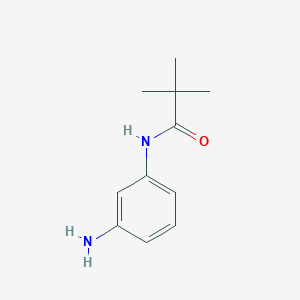
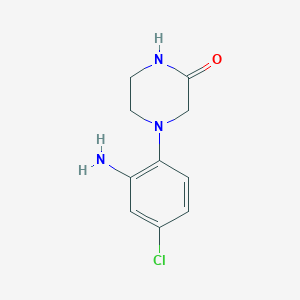
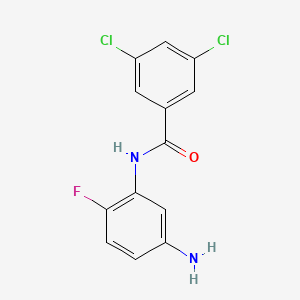
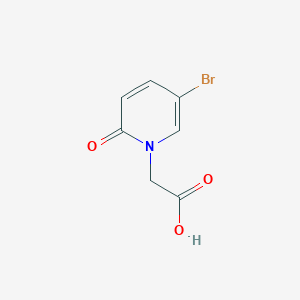
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)